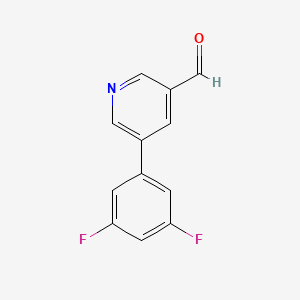

5-(3,5-Difluorophenyl)nicotinaldehyde

Description

Contextualization within Nicotinaldehyde Chemistry

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is a heterocyclic aldehyde that serves as a fundamental component in a vast array of chemical syntheses. wikipedia.org The pyridine (B92270) ring, a nitrogen-containing aromatic heterocycle, imparts specific electronic properties and potential for biological activity to molecules that contain it. The aldehyde functional group is highly versatile, participating in a wide range of chemical transformations to build molecular complexity.

The introduction of a 3,5-difluorophenyl substituent at the 5-position of the nicotinaldehyde core, as seen in 5-(3,5-Difluorophenyl)nicotinaldehyde, significantly modifies the electronic and steric properties of the parent molecule. The fluorine atoms, being highly electronegative, can alter the reactivity of the pyridine ring and influence intermolecular interactions, which is of particular importance in the design of bioactive compounds.

Significance as a Molecular Scaffold in Chemical Research

The pyridine moiety is a well-established pharmacophore in medicinal chemistry, found in numerous approved drugs. rsc.orgnih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a key feature in the design of molecules that can bind to biological targets. The difluorophenyl group can enhance metabolic stability and binding affinity of a drug candidate. Therefore, this compound represents a "privileged scaffold," a molecular framework that is likely to yield biologically active compounds.

Overview of Research Trajectories

Research involving this compound is primarily directed towards its application as an intermediate in the synthesis of novel organic compounds with potential therapeutic applications. nih.gov The exploration of its use in the development of kinase inhibitors and other targeted therapies is an active area of investigation. Furthermore, the unique electronic properties conferred by the difluorinated ring make it a candidate for investigation in materials science, although this area is less explored. The synthetic versatility of this compound allows for the generation of diverse molecular architectures, paving the way for the discovery of new chemical entities with a wide range of potential applications.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

| Property | Value |

| Molecular Formula | C₁₂H₇F₂NO |

| Molecular Weight | 219.19 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Characterization

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. organic-synthesis.com This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

In a typical synthesis, 5-bromonicotinaldehyde (B46077) would be reacted with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate or potassium phosphate (B84403). The reaction is typically carried out in a solvent mixture, for example, toluene (B28343) and water.

General Reaction Scheme:

Characterization of the synthesized compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (around 9-10 ppm), and aromatic protons on both the pyridine and difluorophenyl rings. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, as well as the carbons of the two aromatic rings. The carbon atoms bonded to fluorine would show characteristic splitting patterns. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the aldehyde C=O stretch (around 1700 cm⁻¹), along with bands for C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

Applications in Research

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules.

As a Molecular Scaffold

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, making it an excellent starting point for the construction of diverse molecular libraries. For instance, it can undergo:

Reductive amination: to form substituted amines.

Wittig reaction: to create alkenes.

Aldol condensation: to form α,β-unsaturated ketones.

Grignard and organolithium reactions: to generate secondary alcohols.

These reactions enable the attachment of a wide range of substituents, allowing chemists to systematically explore the structure-activity relationships of the resulting compounds.

In Medicinal Chemistry

The 5-aryl-nicotinaldehyde scaffold is of particular interest in drug discovery. The pyridine ring can act as a hydrogen bond acceptor, while the aryl group can engage in hydrophobic and van der Waals interactions within the binding pockets of biological targets. The presence of the difluoro substitution on the phenyl ring can enhance properties such as metabolic stability and binding affinity. This makes this compound a valuable precursor for the synthesis of potential inhibitors of enzymes such as kinases and other proteins implicated in disease.

Structure

3D Structure

Properties

CAS No. |

1346691-79-9 |

|---|---|

Molecular Formula |

C12H7F2NO |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

5-(3,5-difluorophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H7F2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H |

InChI Key |

RKQLHIFWYZKOFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 3,5 Difluorophenyl Nicotinaldehyde

Strategies for the Preparation of 5-(3,5-Difluorophenyl)nicotinaldehyde

The synthesis of this compound can be approached through several established methodologies in organic chemistry. These strategies primarily focus on the construction of the core nicotin-aldehyde framework and the introduction of the 3,5-difluorophenyl substituent.

Condensation Reactions in Nicotinaldehyde Synthesis

Condensation reactions represent a fundamental approach to forming carbon-carbon bonds. labxchange.org In the context of synthesizing nicotin-aldehyde derivatives, these reactions can be employed to build the pyridine (B92270) ring or to introduce the aldehyde functionality. For instance, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a base. nih.gov While direct application to this compound is not extensively documented, this principle can be applied to the synthesis of related pyridine structures which can then be further modified. Another relevant method is the Claisen condensation, which involves the reaction between two esters in the presence of a strong base. labxchange.org These foundational reactions provide a versatile toolbox for the construction of substituted pyridines.

Reduction of Carboxylic Acid Derivatives to Nicotinaldehydes

A common and effective strategy for the synthesis of aldehydes is the partial reduction of carboxylic acids or their derivatives, such as esters or amides. The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the corresponding alcohol. However, the reduction of nicotinic acid derivatives offers a more controlled approach. For example, nicotinic acid can be esterified and then reduced to the corresponding alcohol using reagents like sodium borohydride (B1222165) in methanol (B129727). scholarsresearchlibrary.com More controlled reduction to the aldehyde can be achieved by converting the nicotinic acid to a more reactive derivative, such as a nicotinic acid morpholinamide. This amide can then be reduced to the corresponding nicotinaldehyde. This method has been successfully applied to the synthesis of various substituted nicotinaldehydes. google.com

A general two-step process for this conversion is outlined below:

Amide Formation: The nicotinic acid is reacted with a suitable amine, such as morpholine, often after activation with a reagent like thionyl chloride to form the acid chloride. google.com

Reduction: The resulting amide is then reduced to the aldehyde using a suitable reducing agent.

| Starting Material | Reagents | Product |

| 5-Substituted Nicotinic Acid | 1. Thionyl chloride, 2. Morpholine | 5-Substituted Nicotinic Acid Morpholinamide |

| 5-Substituted Nicotinic Acid Morpholinamide | Reducing Agent (e.g., modified aluminum hydride) | 5-Substituted Nicotinaldehyde |

This table provides a generalized overview of the reduction of nicotinic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura) for Arylnicotinaldehydes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netresearchgate.net This reaction is central to the synthesis of this compound, as it allows for the efficient introduction of the 3,5-difluorophenyl group onto the pyridine ring. Typically, a halogenated pyridine derivative, such as 5-bromonicotinaldehyde (B46077) or its precursor, is coupled with a boronic acid or boronic ester derivative of 3,5-difluorobenzene in the presence of a palladium catalyst and a base. google.comnih.gov

The general reaction scheme is as follows: A 5-halonicotinaldehyde derivative reacts with (3,5-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base to yield this compound.

The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency and yield. nih.govnih.gov Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective and reactive alternative. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 5-Bromonicotinic acid morpholinamide | p-Fluorophenylboronic acid | Pd[P(Ph)3]4 | 5-(4-Fluorophenyl)pyridine-3-carboxylic acid morpholinamide google.com |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)2 / Ad2PnBu | 2,6-Diheptylpyridine nih.gov |

This table showcases examples of Suzuki-Miyaura reactions for the synthesis of substituted pyridines.

Catalytic Hydrogenation Approaches for Nicotinaldehyde Synthesis

Catalytic hydrogenation is a versatile reduction method in organic synthesis. youtube.com For the preparation of nicotinaldehydes, this approach often involves the reduction of a nitrile (cyanopyridine) or an acid chloride. The catalytic hydrogenation of 3-cyanopyridine (B1664610) in the presence of a catalyst like Raney nickel can yield nicotinaldehyde. google.comgoogle.com However, controlling the reaction to stop at the aldehyde stage without further reduction to the alcohol can be challenging and may require the use of "poisoned" catalysts, such as Lindlar's catalyst. libretexts.orgyoutube.com Strongly acidic conditions have been employed to suppress the formation of byproducts, though this can lead to corrosion issues. google.comgoogle.com

| Starting Material | Catalyst | Conditions | Product |

| 3-Cyanopyridine | Raney-nickel | Aqueous carboxylic acid google.com | Nicotinaldehyde |

| Acid Chloride | "Poisoned" Palladium Catalyst (e.g., Lindlar's) | H2 | Aldehyde libretexts.org |

This table illustrates examples of catalytic hydrogenation for aldehyde synthesis.

Vilsmeier-Haack Formylation Strategies for Related Heterocyclic Carbaldehydes

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). ijpcbs.com While the direct formylation of a pyridine ring can be challenging due to its electron-deficient nature, the Vilsmeier-Haack reaction is effective for more electron-rich heterocyclic systems like pyrroles and indoles. ijpcbs.comresearchgate.net For pyridine derivatives, the success of this reaction often depends on the presence of activating substituents on the ring. researchgate.netchemrxiv.org Therefore, this method could potentially be applied to a suitably activated precursor of this compound.

Post-Synthetic Modifications and Derivatization

Once this compound is synthesized, its aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the creation of a diverse range of derivatives. These modifications are crucial for exploring the potential applications of the core molecular scaffold.

The aldehyde group can undergo several key reactions:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(3,5-difluorophenyl)nicotinic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents. The resulting carboxylic acid can then be further derivatized. nih.gov

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [5-(3,5-difluorophenyl)pyridin-3-yl]methanol. This is typically accomplished using reducing agents like sodium borohydride.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles. For example, reaction with amines can form imines (Schiff bases), and reaction with hydrazines can yield hydrazones. researchgate.netsemanticscholar.org These reactions are valuable for creating new carbon-nitrogen bonds and expanding the molecular complexity.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a route to compounds with carbon-carbon double bonds. The Horner-Emmons reaction, in particular, has been used in the synthesis of complex nucleoside analogues. nih.gov

Derivatization for Analytical Purposes: The aldehyde can be derivatized to facilitate its detection and quantification. For instance, reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 3,5-bis(trifluoromethyl)phenylhydrazine (B1332102) (TFMPH) produces stable derivatives that can be analyzed by chromatographic methods. researchgate.net Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to improve the volatility and thermal stability of related hydroxylated analogues for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

The derivatization of aldehydes is a key step in many analytical methods for their quantification. nih.gov

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH4) | Primary Alcohol |

| Condensation | Amine (R-NH2) | Imine (Schiff Base) |

| Condensation | Hydrazine (B178648) (R-NHNH2) | Hydrazone |

| Wittig Reaction | Phosphonium Ylide | Alkene |

This table summarizes common post-synthetic modifications of the aldehyde group.

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde group in this compound is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reaction is a fundamental process for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated upon aqueous workup to yield an alcohol.

Common nucleophiles used in these reactions include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction of this compound with such reagents would extend the carbon skeleton, producing secondary alcohols. For instance, the addition of methylmagnesium bromide would yield 1-(5-(3,5-difluorophenyl)pyridin-3-yl)ethanol.

Efficient nucleophilic addition to similar heterocyclic systems has been demonstrated to be a viable synthetic strategy. A typical procedure involves dissolving the aldehyde in an anhydrous solvent like tetrahydrofuran (B95107) (THF), cooling the solution to a low temperature (e.g., -78 °C), and adding the nucleophile solution dropwise. The reaction is stirred until completion, then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to protonate the intermediate. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Structure (Post-Workup) | Product Name |

|---|---|---|---|

| Alkyl Grignard | CH₃MgBr | 1-(5-(3,5-difluorophenyl)pyridin-3-yl)ethanol | |

| Phenyl Grignard | PhMgBr | (5-(3,5-difluorophenyl)pyridin-3-yl)(phenyl)methanol |

Note: The product structures are illustrative of the expected outcomes from standard nucleophilic addition reactions.

Condensation Reactions for Imine Formation and Other Derivatives

Condensation reactions involving the aldehyde group are crucial for synthesizing a variety of derivatives, most notably imines (Schiff bases). These reactions typically involve the nucleophilic attack of a primary amine on the aldehyde carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. This process is often catalyzed by a small amount of acid.

A significant application of this reaction is the synthesis of thiosemicarbazones, which are known for their biological activities. The synthesis of thiosemicarbazones from an aldehyde involves a one-step condensation with a substituted thiosemicarbazide (B42300) in an alcoholic solvent, often with a few drops of glacial acetic acid as a catalyst. nih.gov This methodology can be directly applied to this compound to produce a library of novel thiosemicarbazone derivatives.

Other condensation reactions, such as the Knoevenagel condensation, can also be employed. This reaction involves an aldehyde and a compound with an active methylene group, catalyzed by a base. rsc.org For example, reacting this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) or urea (B33335) would lead to the formation of 2-((5-(3,5-difluorophenyl)pyridin-3-yl)methylene)malononitrile. Such reactions are pivotal in the synthesis of complex heterocyclic systems. rsc.org

Table 2: Condensation Reaction Examples

| Reagent | Reaction Type | Product Class | General Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine Formation | Imine (Schiff Base) | Ethanol (B145695), acid catalyst (e.g., acetic acid) |

| Thiosemicarbazide | Imine Formation | Thiosemicarbazone | Ethanol, glacial acetic acid catalyst nih.gov |

| Malononitrile | Knoevenagel Condensation | Dicyanovinyl Derivative | Ethanol/Water, Urea catalyst rsc.org |

Reduction of the Aldehyde Functional Group to Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding [5-(3,5-difluorophenyl)pyridin-3-yl]methanol. This transformation is a fundamental step in organic synthesis, often utilized to introduce a hydroxymethyl group.

Standard reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol or ethanol at room temperature, and is highly selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and requires anhydrous conditions (e.g., in THF or diethyl ether), followed by a careful aqueous workup. Given the simplicity and safety, NaBH₄ is often the preferred reagent for this specific transformation. The resulting primary alcohol can serve as a versatile intermediate for further functionalization, such as esterification or etherification.

Formation of Crystalline Organic Derivatives

The formation of crystalline derivatives is a classic and essential technique in organic chemistry for the purification and unambiguous characterization of compounds. Aldehydes are particularly well-suited for this, as they react to form stable, solid products with high crystallinity. These derivatives can be analyzed by techniques such as melting point determination, NMR spectroscopy, and single-crystal X-ray diffraction to confirm the structure of the parent aldehyde.

For this compound, several types of crystalline derivatives can be prepared.

Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) (H₂NOH) or hydrazine (H₂NNH₂) yields crystalline oximes and hydrazones, respectively.

Thiosemicarbazones: As mentioned previously, these imine derivatives are often highly crystalline solids. nih.gov

Crystalline Salts: More complex derivatives, such as the products of nucleophilic addition or condensation, can be converted into crystalline salts. For example, if the aldehyde is transformed into a product containing a basic nitrogen atom (like a piperidine ring), it can be treated with an acid such as hydrochloric acid (HCl) to form a stable, crystalline hydrochloride salt. nih.gov The formation of such salts is instrumental in obtaining high-quality crystals suitable for X-ray analysis, which provides definitive proof of molecular structure and stereochemistry. nih.gov

Table 3: Common Crystalline Derivatives of Aldehydes

| Derivative Type | Reagent | Key Feature |

|---|---|---|

| Oxime | Hydroxylamine Hydrochloride | Often a sharp-melting solid |

| Hydrazone | Hydrazine | Used for characterization |

| Thiosemicarbazone | Thiosemicarbazide | Highly crystalline, useful for bioactivity screening nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (Infrared and Raman) in Structural Elucidation

The interpretation of these spectra is aided by computational models and comparison with known compounds. esisresearch.org Key expected vibrational modes include:

Aldehyde Group: A strong, characteristic C=O stretching vibration is expected in the IR spectrum. For aromatic aldehydes, this band typically appears in the region of 1680-1715 cm⁻¹. amazonaws.com The aldehydic C-H stretch would produce one or two weak bands around 2720-2820 cm⁻¹.

Aromatic Rings: C-H stretching vibrations from both the pyridine (B92270) and phenyl rings are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. nih.gov

C-F Bonds: The C-F stretching vibrations are a key feature of the difluorophenyl group and are expected to produce strong bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ range.

While specific experimental spectra for this exact compound are not detailed in the provided sources, a table of expected assignments can be constructed based on characteristic frequencies for its constituent functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Phenyl Rings |

| Aldehydic C-H Stretch | 2850 - 2700 | -CHO |

| Carbonyl C=O Stretch | 1715 - 1680 | -CHO |

| Aromatic Ring C=C/C=N Stretch | 1600 - 1400 | Pyridine & Phenyl Rings |

| C-F Stretch | 1350 - 1100 | Ar-F |

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms.

For 5-(3,5-Difluorophenyl)nicotinaldehyde, the NMR data confirms the presence and connectivity of the substituted pyridine and difluorophenyl rings. rsc.org The ¹H NMR spectrum shows distinct signals for the aldehydic proton and the protons on both aromatic rings. The ¹³C NMR spectrum reveals the carbon skeleton, with the carbonyl carbon appearing at a characteristic downfield shift and the fluorine-coupled carbons showing distinct splitting patterns. rsc.org

¹H NMR Data (400 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 9.97 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 7.98 – 7.85 | Multiplet (m) | 2H | Pyridine-H |

| 7.26 – 7.16 | Multiplet (m) | 2H | Phenyl-H |

¹³C NMR Data (101 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Splitting (J, Hz) | Assignment |

|---|---|---|

| 190.5 | - | Aldehyde (CHO) |

| 166.5 | d, J = 256.7 | C-F |

| 132.8 | d, J = 9.5 | Aromatic C-H |

| 132.2 | d, J = 9.7 | Aromatic C-H |

| 116.4 | d, J = 22.3 | Aromatic C-H |

d = doublet

Additionally, ¹⁹F NMR spectroscopy would show a single signal, confirming the magnetic equivalence of the two fluorine atoms on the phenyl ring. rsc.org

High-Resolution Mass Spectrometry Techniques in Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental formula of a compound. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of a compound's molecular formula.

For this compound (C₁₂H₇F₂NO), HRMS would be used to measure the mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The experimentally measured mass would be compared to the calculated exact mass, confirming the elemental composition. This technique offers high sensitivity and precision, capable of detecting impurities at very low levels. nih.gov The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing losses of predictable fragments, such as the formyl group (-CHO) or fluorine atoms.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇F₂NO |

| Calculated Exact Mass | 219.0496 g/mol |

| Expected Measurement | Highly accurate m/z value corresponding to the molecular ion |

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be calculated. researchgate.net

For this compound, an X-ray diffraction analysis would reveal:

The exact conformation of the molecule in the solid state, including the dihedral angle between the planes of the pyridine and difluorophenyl rings.

Precise measurements of all bond lengths and angles.

The packing arrangement of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between the aromatic rings. nih.govnih.gov

While specific crystallographic data for this compound were not found in the search results, the technique remains the gold standard for unambiguous structural determination in the solid state. nih.gov

| Structural Parameter | Information Provided by X-ray Diffraction |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell |

| Unit Cell Dimensions | Provides the size and shape of the repeating lattice unit |

| Atomic Coordinates | Defines the precise position of each atom |

| Bond Lengths & Angles | Confirms the molecular geometry |

| Intermolecular Interactions | Reveals how molecules pack together in the crystal |

Ultraviolet-Visible Spectroscopy in Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. This provides insight into the electronic structure of a molecule, particularly the nature of its conjugated π-systems. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within its chromophores: the pyridine ring, the difluorophenyl ring, and the carbonyl group. The key transitions would be:

π → π transitions:* These are typically high-intensity absorptions associated with the conjugated aromatic systems.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The carbonyl group's n → π* transition is a characteristic feature of aldehydes and ketones.

The spectrum would likely display one or more strong bands in the 200-300 nm range, corresponding to the π → π* transitions of the aromatic systems, and a weaker band at a longer wavelength (typically >300 nm) for the n → π* transition of the aldehyde group. researchgate.net

| Electronic Transition | Associated Chromophore | Expected Absorption Region |

|---|---|---|

| π → π | Pyridine & Phenyl Rings | ~200-300 nm (Strong) |

| n → π | Carbonyl Group (-CHO) | >300 nm (Weak) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. esqc.orgresearchgate.net By applying DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the electronic properties of 5-(3,5-Difluorophenyl)nicotinaldehyde can be thoroughly analyzed. ijcce.ac.ir Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netnih.gov

The spatial distribution of these frontier orbitals can also be visualized. For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, while the LUMO would be situated on the electron-deficient sites. This distribution is crucial for understanding the molecule's reactivity and its potential for charge transfer interactions. tees.ac.uk Furthermore, DFT can be employed to calculate other electronic properties such as ionization potential, electron affinity, and the molecular electrostatic potential (MEP) map, which identifies the electrophilic and nucleophilic sites of the molecule. mdpi.com

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -2.45 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.40 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | Energy to remove an electron |

| Electron Affinity (A) | 2.45 | Energy released upon gaining an electron |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule, such as this compound, and a biological target. ugm.ac.id The process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses. mdpi.com

The results of molecular docking simulations are typically ranked based on a scoring function that estimates the binding free energy (ΔG), with more negative values indicating a stronger interaction. nih.govopenmedicinalchemistryjournal.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. ugm.ac.id For this compound, docking studies could identify potential biological targets and provide a rationale for its mechanism of action at a molecular level.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Val57, Leu173 | Hydrogen bond, Hydrophobic |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355, Val523 | Hydrogen bond, π-π stacking |

| Epidermal Growth Factor Receptor | -9.1 | Met793, Leu718, Asp855 | Hydrogen bond, Hydrophobic |

Theoretical Studies on Reactivity and Conformational Stability

Conformational analysis is another critical aspect that can be explored theoretically. By rotating the single bonds in this compound, a potential energy surface can be generated to identify the most stable conformers. The relative energies of different conformers determine their population at a given temperature. This information is vital as the biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico approaches are pivotal for elucidating the Structure-Activity Relationships (SAR) of a series of compounds. For this compound and its analogs, computational methods can correlate specific structural features with their predicted biological activity. nih.gov By systematically modifying the structure of the parent molecule and calculating properties such as electronic distribution, steric hindrance, and binding affinity through DFT and molecular docking, a quantitative structure-activity relationship (QSAR) model can be developed.

These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, the effect of substituting the difluorophenyl ring or the aldehyde group on the predicted binding affinity can be systematically studied to build a comprehensive SAR profile.

Investigation of Noncovalent Interactions and Supramolecular Arrangements

The study of noncovalent interactions is crucial for understanding how molecules assemble into larger, ordered structures. fortunejournals.comresearchgate.net Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize weak interactions like hydrogen bonds, halogen bonds, and π-π stacking within the crystal lattice of this compound. mdpi.comrsc.org

These investigations provide a detailed picture of the supramolecular architecture and the forces that govern its stability. mdpi.commdpi.com Understanding these interactions is essential for crystal engineering, where the goal is to design materials with specific properties by controlling the way molecules pack in the solid state.

Prediction of Nonlinear Optical Properties via First-Principles Calculations

First-principles calculations, based on DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the nonlinear optical (NLO) properties of molecules. tees.ac.ukrsc.org These properties are of great interest for applications in optoelectronics and photonics. tees.ac.uk For this compound, theoretical calculations can determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnottingham.ac.uk

A large hyperpolarizability value is indicative of a significant NLO response. researchgate.net These calculations can elucidate the relationship between the molecular structure, electronic properties (like the HOMO-LUMO gap), and the NLO response, providing a pathway for the rational design of new NLO materials. nih.gov

| NLO Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 3.5 D |

| Average Polarizability | ⟨α⟩ | 180 x 10-24 esu |

| First Hyperpolarizability | βtot | 450 x 10-30 esu |

In Vitro Biological Activity and Mechanistic Studies

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of derivatives related to 5-(3,5-Difluorophenyl)nicotinaldehyde has been explored against a range of pathogenic microorganisms. Nicotinic acid and its derivatives are known to be involved in various biological processes, including antibacterial and antifungal activities. nih.gov

Minimal Inhibitory Concentration (MIC) Determinations

Studies on new 3-pyridinecarbonitrile derivatives, which share a structural resemblance to the core of this compound, have demonstrated notable antimicrobial activity. These compounds were screened against Gram-positive and Gram-negative bacteria, as well as acid-fast bacteria and yeast, with many exhibiting significant inhibitory effects. nih.gov The minimal inhibitory concentration (MIC) is a key parameter in these assessments, quantifying the lowest concentration of a compound that prevents visible growth of a microorganism.

Anti-biofilm and Anti-quorum Sensing Assays

While direct studies on the anti-biofilm and anti-quorum sensing activities of this compound are not extensively documented in the provided results, the broader class of antimicrobial peptides and their derivatives are known to have multiple modes of action against microbes. nih.gov These can include mechanisms that disrupt biofilm formation and interfere with quorum sensing, the chemical communication system used by bacteria to coordinate group behaviors.

Assessment of Anti-inflammatory Responses

The anti-inflammatory potential of compounds structurally related to this compound has been investigated. For instance, 5-hydroxyconiferaldehyde (B1237348) has been shown to impede the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This effect is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism involves the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK)/activator protein-1 (AP-1) signaling pathways. nih.gov

Similarly, other studies have demonstrated that certain compounds can significantly reduce the production of inflammatory messengers like reactive oxygen species (ROS), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-induced macrophages. frontiersin.org The anti-inflammatory process in these cases is also linked to the modulation of the NF-κB and MAPK signaling pathways. frontiersin.org

Analysis of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The cytotoxic and antiproliferative effects of nicotinamide (B372718) derivatives have been evaluated against various human cancer cell lines. In one study, newly synthesized substituted nicotinamides were screened for their activity against human liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov Several of these compounds showed selective activity against both liver and colon cancer cells, while having no effect on breast cancer cells. nih.gov Importantly, all tested compounds exhibited low cytotoxicity against a non-tumor fibroblast-derived cell line, suggesting a favorable safety profile. nih.gov

Another study focused on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Some of these derivatives displayed significant antiproliferative effects. nih.gov

Enzyme and Receptor Binding Affinity Studies

The interaction of nicotinamide-related compounds with specific enzymes and receptors is a key area of research to understand their mechanism of action.

Inhibition of Key Biochemical Pathways and Targets

Molecular docking analyses have been employed to predict the binding of synthesized compounds to target proteins associated with specific cancer cell types. For example, nicotinamide derivatives were predicted to fit into the binding sites of the 4k9g and 4dk7 proteins. nih.gov

In the context of antimicrobial activity, molecular docking of nicotinoylglycine derivatives with the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) has been performed. nih.gov The results indicated that several of these compounds have the potential to inhibit these key enzymes, suggesting their utility in developing new antibacterial and antifungal therapies. nih.gov

Furthermore, in the realm of anti-inflammatory research, the inhibition of the NF-κB and MAPK signaling pathways is a critical mechanism. nih.govfrontiersin.org These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators. frontiersin.org

Investigation of Larvicidal Efficacy

The control of mosquito populations, which are vectors for numerous diseases, is a critical area of public health. Chemical larvicides are a key component of mosquito abatement programs. The larvicidal potential of novel chemical compounds is typically assessed by determining their lethal concentration (LC₅₀), which is the concentration required to kill 50% of a test population of larvae.

Recent research has focused on various heterocyclic compounds, including pyridine (B92270) derivatives, as potential larvicides. For instance, a study on new functionalized thienyl pyridine derivatives demonstrated their efficacy against the larvae of Culex pipiens, a common mosquito species. nih.gov The larvicidal activity of these compounds was found to be dependent on the various functional groups attached to the pyridine ring, highlighting the importance of structure-activity relationships (SAR) in designing effective larvicides. nih.gov Some of these derivatives showed significant potency, with LC₅₀ values in the low parts per million (ppm) range. nih.gov

Table 1: Larvicidal Activity of Selected Thienyl Pyridine Derivatives against Culex pipiens

| Compound | LC₅₀ (ppm) |

|---|---|

| 17 | 1.57 |

| 19 | 1.91 |

| 6 | 2.36 |

| 13 | 2.90 |

Data sourced from a study on new functionalized pyridine derivatives, illustrating the potential of this class of compounds as larvicides. nih.gov

Molecular docking studies are often employed to understand the potential mechanism of action. For some pyridine derivatives, it has been suggested that they may act by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. nih.gov

Exploration of Antioxidant Potential

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of a chemical compound is commonly evaluated using in vitro assays that measure its ability to scavenge various free radicals.

Common methods for assessing antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the hydroxyl radical scavenging assay, and the superoxide (B77818) radical scavenging assay. In these tests, the ability of a compound to reduce the stable free radical DPPH or to neutralize hydroxyl and superoxide radicals is measured spectrophotometrically. The results are often expressed as the concentration of the compound required to scavenge 50% of the radicals (IC₅₀).

For example, studies on inulin (B196767) derivatives bearing 1,2,3-triazole and diphenyl phosphate (B84403) have shown that chemical modification of a parent molecule can significantly enhance its antioxidant properties. nih.gov These derivatives exhibited potent scavenging abilities against hydroxyl and superoxide radicals. nih.gov Similarly, a wide range of 1,4-dihydropyridine (B1200194) (DHP) derivatives have been studied for their antioxidant activities, with some showing potential greater than that of uric acid, a natural antioxidant. nih.gov

Table 2: Radical Scavenging Activity of an Inulin Derivative

| Radical | Scavenging Value at 1.6 mg/mL (%) |

|---|---|

| Hydroxyl Radicals | 98.2 |

| Superoxide Radicals | 95.4 |

This table illustrates the enhanced antioxidant activity of a synthesized inulin derivative compared to the parent compound. nih.gov

Theoretical studies using density functional theory (DFT) can also be employed to understand the antioxidant mechanism of a compound by analyzing parameters like bond dissociation enthalpy and ionization potential, which relate to the primary mechanisms of antioxidant action (hydrogen atom transfer and single electron transfer). rsc.org

Assessment of Antinociceptive and Analgesic Effects

Antinociceptive agents are substances that reduce sensitivity to painful stimuli, while analgesics are drugs that relieve pain. The evaluation of the antinociceptive and analgesic effects of new compounds is a crucial area of pharmaceutical research, aimed at discovering new pain management therapies with improved efficacy and fewer side effects than existing drugs. mdpi.com

The mechanisms underlying the analgesic effects of compounds can be diverse, including the inhibition of cyclooxygenase (COX) enzymes, modulation of the opioidergic system, or interaction with various receptors in the central and peripheral nervous system. mdpi.comijper.org For instance, some thiazole-piperazine derivatives have been shown to exert their analgesic effects through the involvement of the opioid system. mdpi.com

In vivo models are commonly used to assess antinociceptive activity. These include the writhing test, where a reduction in the number of abdominal constrictions induced by an irritant like acetic acid indicates an analgesic effect, and the hot plate test, which measures the latency of a thermal pain response.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indomethacin |

| Uric acid |

Medicinal Chemistry and Drug Discovery Applications of the 5 3,5 Difluorophenyl Nicotinaldehyde Scaffold

Role as a Privileged Structure in Ligand Design and Optimization

The 5-(3,5-Difluorophenyl)nicotinaldehyde framework is considered a privileged structure in medicinal chemistry. This term refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a diverse range of bioactive compounds. The combination of the pyridine (B92270) ring, a common motif in many biologically active molecules, with the difluorophenyl group creates a unique electronic and conformational profile.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules. The strategic placement of the 3,5-difluorophenyl group at the 5-position of the nicotinaldehyde introduces specific steric and electronic properties that can be fine-tuned to achieve desired biological activities. This has been demonstrated in the development of ligands for various receptors, including neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR investigations have provided valuable insights into the key structural features required for potent and selective biological effects.

Researchers have systematically modified different parts of the scaffold, including the pyridine ring, the difluorophenyl moiety, and the aldehyde functional group, to explore the impact of these changes on bioactivity. For instance, the substitution pattern on the phenyl ring has been shown to be critical. The presence and position of fluorine atoms can significantly affect properties like metabolic stability and binding affinity. researchgate.net Studies on related pyridine derivatives have shown that the introduction of bulky substituents at the 5-position can influence binding affinity to neuronal nicotinic acetylcholine receptors, with some analogues exhibiting high affinity in the nanomolar range. nih.gov

The following table summarizes the SAR findings for a series of related pyridine derivatives:

| Compound | Modification | Target | Activity | Reference |

| Analogue 1 | Phenyl substitution | Nicotinic Receptors | High affinity (Ki = 0.055 nM) | nih.gov |

| Analogue 2 | Heteroaryl substitution | Nicotinic Receptors | Moderate affinity (Ki = 0.69 nM) | nih.gov |

| Analogue 3 | Unsubstituted Phenyl | Nicotinic Receptors | Baseline affinity (Ki = 0.15 nM) | nih.gov |

Strategies for Hit-to-Lead Optimization in Drug Discovery

Once a "hit" compound with initial biological activity is identified, the hit-to-lead optimization process aims to improve its potency, selectivity, and pharmacokinetic properties to generate a viable "lead" candidate for further development. vichemchemie.com For scaffolds like this compound, this process involves a multi-pronged approach. vichemchemie.comnih.gov

One key strategy is structural simplification to enhance synthetic accessibility and improve drug-like properties, avoiding "molecular obesity" which can lead to poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Computational methods, such as in silico ADME filtering and docking, are often employed to pre-filter virtual compounds before synthesis, saving time and resources. vichemchemie.com Furthermore, fragment-based approaches and the construction of compound libraries around the core scaffold allow for the rapid exploration of chemical space and the identification of analogues with improved characteristics. nih.gov

Design and Synthesis of Nicotinaldehyde-Derived Enzyme Inhibitors

The aldehyde functional group of this compound is a key feature that allows for its derivatization into various enzyme inhibitors. Aldehydes can react with nucleophilic residues in the active sites of enzymes, such as the thiol group of cysteine or the hydroxyl group of serine, to form reversible or irreversible covalent adducts.

This reactivity has been exploited in the design of inhibitors for various enzymes, including proteases and oxidoreductases. For example, the aldehyde can be converted into other reactive functional groups, such as α,β-unsaturated ketones (Michael acceptors), which are known to be potent irreversible inactivators of cysteine proteases. ku.edu The synthesis of such inhibitors often involves multi-step reaction sequences, starting from the parent nicotinaldehyde. nih.govmdpi.com The design process is often guided by the known structure of the target enzyme's active site to ensure specific and high-affinity binding. ku.edu

Impact of Fluorine Substitution on Bioactivity and Selectivity

The presence of two fluorine atoms on the phenyl ring of this compound has a profound impact on its physicochemical properties and, consequently, its biological activity and selectivity. researchgate.net Fluorine is a highly electronegative atom that can alter the electronic distribution within the molecule, influencing its pKa, dipole moment, and ability to form hydrogen bonds. researchgate.net

The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This is a crucial advantage in drug design, as it can lead to improved pharmacokinetic profiles. Furthermore, the 3,5-difluoro substitution pattern can induce a specific conformation that may be optimal for binding to a particular biological target, thereby enhancing selectivity. For instance, in the optimization of CGRP receptor antagonists, a 3,5-difluorophenyl substituent led to a significant improvement in both inhibitory activity and selectivity against a closely related receptor. nih.gov This highlights the strategic importance of fluorine substitution in fine-tuning the pharmacological profile of drug candidates. nih.gov

Applications in Materials Science Research

Utilization in the Synthesis of Functional Materials

The synthesis of novel functional materials often relies on versatile molecular precursors. Nicotinaldehyde derivatives, including 5-(3,5-Difluorophenyl)nicotinaldehyde, are valuable starting points for creating more complex molecular architectures and polymers. The aldehyde group provides a reactive site for a variety of condensation reactions, such as the Knoevenagel or Hantzsch condensations, to build larger conjugated systems or heterocyclic structures. researchgate.net

One significant area of application is in the construction of Metal-Organic Frameworks (MOFs). The pyridine (B92270) nitrogen and the aldehyde group (which can be oxidized to a carboxylic acid) can act as coordination sites for metal ions, forming extended, porous structures. rsc.org The incorporation of fluorinated ligands like the 3,5-difluorophenyl group is known to influence the resulting framework's properties, including thermal stability and guest-molecule interactions. researchgate.net The synthesis of such materials often involves hydrothermal or solvothermal methods, reacting the organic ligand with a metal salt. researchgate.net

Furthermore, the principles of multicomponent reactions can be applied to synthesize highly functionalized pyridine derivatives from nicotinaldehyde precursors. researchgate.net These reactions allow for the one-pot assembly of complex molecules that can be used as monomers for polymerization or as standalone functional dyes.

Table 1: Potential Synthetic Routes for Functional Materials from Nicotinaldehyde Derivatives

| Reaction Type | Reactants | Product Type | Potential Application |

|---|---|---|---|

| Knoevenagel Condensation | Nicotinaldehyde, Active Methylene (B1212753) Compound | π-Conjugated Molecule | Organic Electronics |

| Hantzsch Condensation | Nicotinaldehyde, β-Ketoester, Ammonia | Dihydropyridine Derivative | Bioactive Materials |

| MOF Synthesis (post-oxidation) | Pyridine-3,5-dicarboxylic acid, Metal Salt | Metal-Organic Framework | Gas Storage, Catalysis |

Exploration of Electronic Properties for Advanced Material Development

The electronic characteristics of organic materials are determined by their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups within a π-conjugated system. In this compound, the pyridine ring and the difluorophenyl group are both electron-withdrawing, which significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO).

This low-lying LUMO level is a desirable trait for n-type organic semiconductor materials used in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic photovoltaics (OPVs). mdpi.com The modification of π-conjugated systems with strong electron-accepting units is a proven strategy for enhancing electron transport capabilities. mdpi.comnih.gov

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the electronic properties of new molecules. researchgate.netnih.gov These calculations provide insights into the HOMO-LUMO gap, which correlates with the material's optical absorption and electronic band gap. For molecules with strong intramolecular charge transfer (ICT) character, this gap tends to be smaller, leading to absorption at longer wavelengths. nih.gov The electronic properties of materials based on this scaffold would be investigated to assess their potential for applications in optoelectronic devices.

Table 2: Representative Electronic Properties of Donor-Acceptor Chromophores

| Property | Description | Typical Value Range for Organic Semiconductors |

|---|---|---|

| HOMO Level | Highest Occupied Molecular Orbital Energy | -5.0 to -6.0 eV |

| LUMO Level | Lowest Unoccupied Molecular Orbital Energy | -3.0 to -4.5 eV |

| Band Gap (Eg) | Energy difference between HOMO and LUMO | 1.5 to 3.0 eV |

| Electron Mobility (μe) | Measure of how quickly an electron can move through the material | 10-5 to 10-1 cm2/Vs |

Note: The values in this table are representative of the class of materials and not specific measurements for this compound.

Characterization of Nonlinear Optical Properties of Nicotinaldehyde-Based Chromophores

Nonlinear optical (NLO) materials are crucial for technologies like optical switching, data storage, and frequency conversion. nih.govnih.gov Organic chromophores with large second-order NLO responses typically feature a design that facilitates intramolecular charge transfer (ICT) from an electron-donor to an electron-acceptor group through a π-conjugated bridge. nih.gov

Nicotinaldehyde-based structures can be readily functionalized to create such "push-pull" systems. The aldehyde group can be reacted with a strong electron-donating group (like an aniline (B41778) derivative) to form a Schiff base, creating a classic D-π-A chromophore. The 5-(3,5-difluorophenyl)pyridine core acts as an efficient π-bridge and acceptor unit. The interplay between through-bond ICT and potential through-space interactions can lead to significant quadratic hyperpolarizability (β) values. uci.edu

The NLO properties of these materials are experimentally characterized using techniques like the Z-scan method, which measures the nonlinear absorption coefficient (β) and the nonlinear refractive index (η₂). researchgate.net From these, the third-order NLO susceptibility (χ⁽³⁾) can be determined. researchgate.net Theoretical calculations also play a vital role in predicting the hyperpolarizability of new molecular designs before their synthesis. researchgate.net Research has shown that the strategic placement of donor and acceptor groups on a conjugated framework is key to maximizing the NLO response. researchgate.netnih.gov

Table 3: Key Parameters in Nonlinear Optical Characterization

| Parameter | Symbol | Description | Method of Measurement |

|---|---|---|---|

| Nonlinear Absorption Coefficient | β | Describes the intensity-dependent absorption of light. | Open-aperture Z-scan |

| Nonlinear Refractive Index | η₂ | Describes the intensity-dependent change in the refractive index. | Closed-aperture Z-scan |

| First Hyperpolarizability | β | A molecular property that quantifies the second-order NLO response. | Hyper-Rayleigh Scattering, EFISH |

| Third-Order Susceptibility | χ⁽³⁾ | A macroscopic property related to the nonlinear refractive index and absorption. | Z-scan, Four-Wave Mixing |

Source: researchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-(3,5-Difluorophenyl)nicotinaldehyde?

A common approach involves Suzuki-Miyaura cross-coupling between halogenated nicotinaldehyde precursors (e.g., 5-bromonicotinaldehyde) and 3,5-difluorophenylboronic acid derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent system like THF/H₂O under inert conditions yield the target compound. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde . Alternative pathways may involve nitrile intermediates (e.g., 5-(3,5-Difluorophenyl)nicotinonitrile) followed by controlled reduction to aldehydes using reagents like DIBAL-H .

Q. How should researchers characterize this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm substitution patterns (¹H, ¹³C, and ¹⁹F NMR).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₂H₇F₂NO).

- HPLC-PDA : Assess purity (>95% recommended for biological assays).

- FTIR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations .

Q. What are the storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-protected containers. Aldehydes are prone to oxidation; periodic purity checks via TLC or HPLC are advised. Avoid aqueous environments to prevent hydrate formation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

A comparative study of catalysts and solvents reveals:

| Catalyst | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 78 | 95 |

| Pd(dppf)Cl₂ | DME/EtOH | 85 | 98 |

| NiCl₂(dppe) | Toluene | 62 | 90 |

Pd(dppf)Cl₂ in DME/EtOH provides superior yields and purity. Microwave-assisted synthesis (100°C, 30 min) further enhances efficiency .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ ranging from 1.2–15 µM) may arise from:

- Solvent Effects : DMSO concentration >1% alters protein conformation.

- Assay Interference : Aldehyde reactivity with thiol groups in buffer systems.

- Batch Variability : Trace impurities from incomplete purification.

Solution : Standardize protocols (e.g., use LC-MS-validated stock solutions) and include negative controls with structurally similar aldehydes (e.g., 3,5-Difluoro-4-nitrobenzaldehyde) to isolate target-specific effects .

Q. What strategies are effective for designing derivatives with enhanced activity?

Structure-activity relationship (SAR) studies highlight:

- Substitution at the Aldehyde Position : Conversion to oximes or hydrazones improves stability without sacrificing reactivity.

- Fluorine Positioning : 3,5-Difluoro substitution maximizes π-stacking in enzyme active sites compared to 2,5-difluoro analogs.

- Heterocycle Modifications : Replacing pyridine with quinoline enhances lipophilicity (logP +0.7) but may reduce solubility .

Methodological Challenges

Q. How to mitigate aldehyde degradation during biological assays?

Q. What computational tools aid in mechanistic studies of its reactivity?

- Density Functional Theory (DFT) : Model transition states for nucleophilic additions (e.g., with amines or thiols).

- Molecular Dynamics (MD) : Simulate binding interactions in enzyme pockets (e.g., cytochrome P450 isoforms).

- QSAR Models : Predict toxicity profiles using descriptors like polar surface area and H-bond acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.